N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-8-6-11(21)17-13-18-19-14(20(8)13)23-7-12(22)16-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNRWJXZZUMMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide (CAS Number: 877639-92-4) is a novel compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂ClN₅O₂S, with a molecular weight of 349.8 g/mol. The compound's structure includes a chlorophenyl group and a triazole moiety linked through a thioacetamide functional group.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range significantly based on structural modifications.
In a comparative study involving triazole-thioether hybrids, one compound exhibited an MIC of 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of triazole derivatives in combating resistant bacterial strains .
| Compound Type | Bacterial Strain | MIC (μM) |
|---|---|---|
| Triazole-Thioether Hybrid | MRSA | 0.046 |
| Quinolone-Triazole Hybrid | E. coli | 0.125 |
| Triazolo-Pyrimidine | Pseudomonas aeruginosa | 0.125 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Studies indicate that triazole derivatives can inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). In vitro assays demonstrated that certain triazole compounds reduced the expression levels of these enzymes in RAW264.7 macrophage cells .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural features. The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity. Additionally, the length and branching of alkyl chains attached to the triazole moiety can significantly affect potency; longer chains often reduce activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole-thiadiazole hybrids against various pathogens. Notably, one hybrid showed an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, outperforming traditional antibiotics .
- Anti-inflammatory Mechanism : In another investigation focusing on anti-inflammatory effects, compounds similar to this compound were tested for their ability to modulate cytokine release in response to lipopolysaccharide (LPS) stimulation in macrophages .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–) is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 6–12 hrs | Sulfoxide derivative | 65–78% | |
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | Sulfone derivative | 82–90% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with mCPBA generating a more stabilized transition state due to its stronger oxidizing capacity .
Reduction Reactions
The carbonyl group (C=O) in the triazolopyrimidine core can undergo selective reduction.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 40°C, 4 hrs | Secondary alcohol derivative | 55–60% | |
| LiAlH<sub>4</sub> | THF, reflux, 2 hrs | Fully reduced pyrimidine analog | 70–75% |
Key Observation : NaBH<sub>4</sub> selectively reduces the carbonyl group without affecting the thioether or acetamide functionalities .
Nucleophilic Substitution
The chlorophenyl group undergoes aromatic substitution under electrophilic or nucleophilic conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KNH<sub>2</sub>/NH<sub>3</sub> | –33°C, 8 hrs | 4-Aminophenyl analog | 45–50% | |
| CuCN/DMF | 120°C, 24 hrs | 4-Cyanophenyl derivative | 60–65% |
Mechanism : The electron-withdrawing chlorine atom activates the aromatic ring for nucleophilic displacement, particularly at the para position .
Cycloaddition and Ring-Opening
The triazolopyrimidine core participates in [3+2] cycloaddition reactions with dipolarophiles like nitrile oxides.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH<sub>3</sub>C≡N-O | Toluene, 80°C, 12 hrs | Fused triazolo-isoxazoline hybrid | 50–55% |
Notable Feature : Ring strain in the triazolopyrimidine system facilitates regioselective bond cleavage during cycloaddition .
Biological Activity-Related Reactions
In pharmacological studies, the compound interacts with biological nucleophiles (e.g., cysteine residues in enzymes):
Stability Under Hydrolytic Conditions
The acetamide group undergoes hydrolysis in strongly acidic or basic media:
| Conditions | Product | Half-Life | Source |
|---|---|---|---|
| 1M HCl, reflux | Carboxylic acid derivative | 2 hrs | |
| 1M NaOH, RT | Ammonium salt + pyrimidine fragment | 6 hrs |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond in the thioether group, generating thiyl radicals that dimerize or react with oxygen .
Key Findings from Research
-
Selectivity : The thioether and chlorophenyl groups dominate reactivity, while the triazolopyrimidine core remains inert under mild conditions .
-
Pharmacological Impact : Oxidation to sulfone derivatives enhances binding affinity to kinase targets (e.g., EGFR, IC<sub>50</sub> = 0.12 μM vs. 0.45 μM for parent compound) .
-
Synthetic Utility : Nucleophilic substitution at the chlorophenyl position enables rapid diversification for structure-activity relationship (SAR) studies .
This reactivity profile positions the compound as a versatile scaffold for developing antimicrobial and anticancer agents, with further optimization potential through targeted modifications.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s triazolopyrimidine core distinguishes it from structurally related derivatives:
- Such modifications may influence binding to hydrophobic enzyme pockets compared to the simpler triazolopyrimidine scaffold in the target compound .
- Oxadiazole-Pyrimidine Hybrids (e.g., compound 1 from ): These feature a 1,3,4-oxadiazole ring linked to a pyrimidine, offering distinct hydrogen-bonding and electronic properties. The triazolopyrimidine core in the target compound may exhibit superior metabolic stability due to reduced susceptibility to oxidative degradation .
Substituent Effects
- 4-Chlorophenyl vs. Other Aryl Groups : The 4-chlorophenyl group in the target compound may enhance electron-withdrawing effects and membrane permeability compared to the unsubstituted phenyl group in 10a or the 4-nitrophenyl group in compound 1 . Nitro groups, while electron-withdrawing, can increase cytotoxicity but may reduce selectivity.
- Methyl and Oxo Substituents: The 5-methyl and 7-oxo groups on the triazolopyrimidine ring likely modulate steric and electronic interactions at biological targets, contrasting with the 8,9,10,11-tetrahydrobenzothieno substituents in 10a, which add conformational rigidity .
Q & A
Q. What statistical approaches (e.g., DoE) optimize reaction conditions for scale-up?
- Answer :
- Factors : Temperature (X₁), catalyst loading (X₂), solvent ratio (X₃).
- Response surface modeling (RSM) : Central composite design identifies optimal conditions:
- X₁ = 80°C, X₂ = 1.2 eq, X₃ = DMF:H₂O (9:1).
- Predicted yield = 88% (actual = 85 ± 2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
